

Application Note and Protocol: Asymmetric Synthesis of 5-Aminopentan-2-ol

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Compound of Interest

Compound Name: 5-Aminopentan-2-ol

Cat. No.: B1279241

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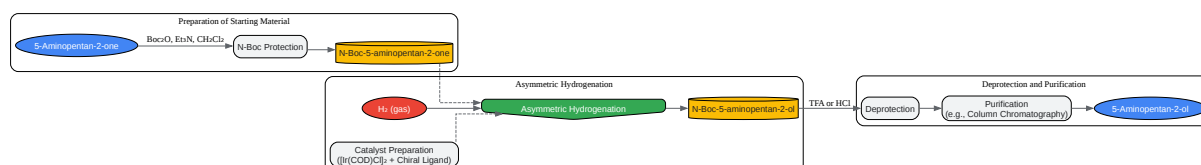
Introduction

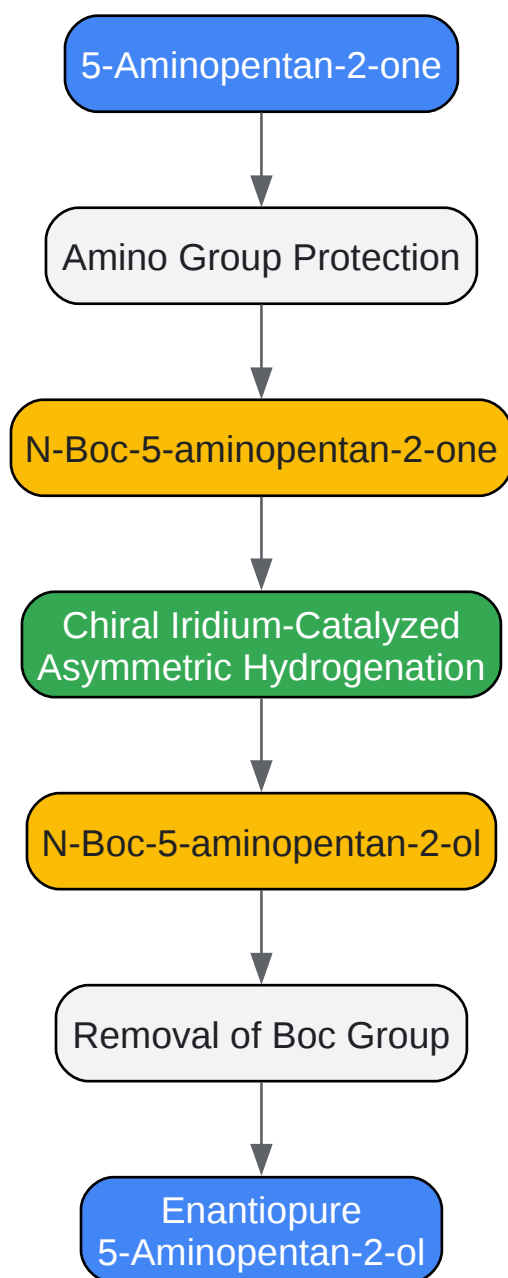
Chiral 1,4-amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of these compounds is often crucial for their therapeutic efficacy and safety. **5-Aminopentan-2-ol**, a key chiral intermediate, presents a synthetic challenge in achieving high enantiopurity. This application note details a robust and highly enantioselective method for the synthesis of **5-aminopentan-2-ol** via the asymmetric hydrogenation of an N-protected aminoketone precursor. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The described method utilizes a chiral iridium catalyst for the highly efficient and stereoselective reduction of N-Boc-5-aminopentan-2-one. This approach offers significant advantages, including high yields and exceptional enantiomeric excess, making it a scalable and practical route to enantiomerically pure **5-aminopentan-2-ol**.

Experimental Workflow

The overall experimental workflow for the asymmetric synthesis of **5-aminopentan-2-ol** is depicted below.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com